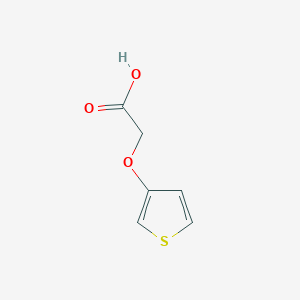

2-(Thiophen-3-yloxy)acetic acid

Description

Significance of Thiophene (B33073) and Carboxylic Acid Moieties in Chemical Synthesis and Research

The thiophene nucleus is a five-membered, sulfur-containing heteroaromatic ring that is a cornerstone in medicinal chemistry and materials science. researchgate.netnih.gov It is considered a privileged scaffold due to its versatile structural diversity and pharmacophoric properties. nih.gov The presence of the sulfur atom can enhance drug-receptor interactions. nih.gov Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researcher.lifecognizancejournal.com The structural similarity of thiophene to benzene (B151609) allows it to act as a bioisostere, offering a means to modulate the physicochemical properties of molecules. cognizancejournal.com

The carboxylic acid functional group (-COOH) is a critical component in a vast number of biologically active compounds and plays a pivotal role in drug design. numberanalytics.comnih.gov Its ability to participate in hydrogen bonding and form ion pairs makes it a key feature for interacting with biological targets like enzymes and receptors. numberanalytics.com The presence of a carboxylic acid moiety can influence a drug's solubility, bioavailability, and metabolic stability. numberanalytics.comresearchgate.net In pharmaceuticals, this group is often essential for the pharmacophore, the part of a molecule responsible for its biological activity. researchgate.net

Overview of Heterocyclic Compounds with Sulfur Atoms in Advanced Chemical Research

Heterocyclic compounds containing sulfur have garnered considerable attention in advanced chemical research due to their diverse and significant biological and material properties. acs.orgnih.gov The incorporation of a sulfur atom into a heterocyclic ring system can significantly alter the compound's electronic properties, lipophilicity, and metabolic profile. nih.gov These compounds are integral to the development of new pharmaceuticals, with sulfur-containing heterocycles being a core component of many FDA-approved drugs. nih.gov They are investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and antihypertensive agents. nih.govbenthamdirect.com The unique chemical reactivity and potential for diverse functionalization make sulfur heterocycles valuable building blocks in organic synthesis. rjptonline.org

Scope and Research Objectives for 2-(Thiophen-3-yloxy)acetic Acid Investigations

Given the established importance of its constituent functional groups, research into this compound would likely focus on several key areas. The primary objective would be to synthesize and characterize the compound, as detailed experimental data is not widely available. Following this, investigations would likely explore its potential as a bioactive molecule, leveraging the known pharmacological profiles of thiophene and carboxylic acid derivatives.

A significant research goal would be to evaluate its inhibitory activity against various enzymes or its potential as an antimicrobial or anticancer agent. Furthermore, the compound could serve as a valuable intermediate in the synthesis of more complex molecules, including potential new pharmaceuticals and materials with novel electronic or optical properties. The interplay between the electron-rich thiophene ring and the acidic carboxylic acid group, mediated by the ether linkage, presents an interesting platform for fundamental studies in structure-activity relationships.

Interactive Data Tables

Table 1: General Properties of Thiophene

| Property | Description |

| Formula | C₄H₄S |

| Molar Mass | 84.14 g/mol |

| Appearance | Colorless liquid |

| Aromaticity | Aromatic, with a pi-electron system |

| Reactivity | Undergoes electrophilic substitution reactions, similar to benzene but generally more reactive. |

| Biological Significance | Core scaffold in many pharmaceuticals with a wide range of activities. researchgate.netresearcher.lifecognizancejournal.com |

Table 2: General Properties of Carboxylic Acids

| Property | Description |

| Functional Group | -COOH |

| Acidity | Generally weak acids, but more acidic than alcohols. |

| Hydrogen Bonding | Can act as both hydrogen bond donors and acceptors, leading to high boiling points and water solubility. |

| Reactivity | Can be converted into a variety of derivatives, including esters, amides, and acid chlorides. |

| Biological Significance | Found in amino acids and is a key functional group in many drugs for target interaction and solubility. numberanalytics.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-6(8)3-9-5-1-2-10-4-5/h1-2,4H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKVAVOAEMCJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509379 | |

| Record name | [(Thiophen-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80305-06-2 | |

| Record name | [(Thiophen-3-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways to 2-(Thiophen-3-yloxy)acetic Acid

Traditional synthetic routes to this compound primarily rely on well-established reactions that are known for their reliability and scalability. These methods typically involve the formation of the ether bond as a key step, followed by the generation of the carboxylic acid group.

Etherification and Carboxylic Acid Formation Strategies

The most direct and common method for synthesizing this compound is through the Williamson ether synthesis. wikipedia.orgresearchgate.net This reaction involves the nucleophilic substitution of a haloacetate derivative by 3-hydroxythiophene.

Etherification: 3-Hydroxythiophene is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic thiophen-3-oxide. wikipedia.org This alkoxide then reacts with an ethyl haloacetate, typically ethyl bromoacetate (B1195939), via an SN2 reaction to form the intermediate ester, ethyl 2-(thiophen-3-yloxy)acetate. acs.orgsemanticscholar.org The reaction is generally carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or acetone.

Hydrolysis: The resulting ethyl ester is then hydrolyzed to the final carboxylic acid. This can be achieved under either acidic or basic conditions. wikipedia.orgchemeurope.com Basic hydrolysis, or saponification, using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) followed by an acidic workup, is a common method. youtube.com

Table 1: Key Reactions in the Etherification Pathway

| Step | Reactants | Reagents | Product | Reaction Type |

| 1. Etherification | 3-Hydroxythiophene, Ethyl Bromoacetate | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, Acetone) | Ethyl 2-(thiophen-3-yloxy)acetate | Williamson Ether Synthesis (SN2) |

| 2. Hydrolysis | Ethyl 2-(thiophen-3-yloxy)acetate | Base (e.g., NaOH) then Acid (e.g., HCl), or Acid (e.g., H2SO4) | This compound | Saponification/Acid Hydrolysis |

Thiophene (B33073) Ring Functionalization Precursors for Acetic Acid Moiety Introduction

A common strategy involves the use of a thiophene bearing a leaving group at the 3-position, such as a halogen (e.g., 3-bromothiophene (B43185) or 3-iodothiophene). organic-chemistry.org This leaving group can then be displaced by a nucleophile containing the oxyacetic acid moiety. For example, 3-bromothiophene can react with the sodium salt of ethylene (B1197577) glycol, followed by oxidation of the resulting primary alcohol to the carboxylic acid.

Another approach involves the functionalization of the thiophene ring through chlorination or iodination to introduce a reactive handle. organic-chemistry.org For instance, thiophene can be halogenated at the desired position, and this halide can then be subjected to a nucleophilic substitution reaction with a reagent like ethyl glycolate, followed by hydrolysis. This method allows for the construction of the target molecule from the basic thiophene heterocycle.

Advanced Synthetic Approaches to Thiophene-Containing Carboxylic Acids

More advanced synthetic methodologies offer alternative routes that can provide improved efficiency, milder reaction conditions, or access to a wider range of derivatives. These can include modern oxidative techniques, condensation and cyclization reactions to build the thiophene ring itself, and multi-component reactions for rapid structural assembly.

Oxidative Methods for Acetic Acid Moiety Formation

Oxidative methods can be employed to generate the carboxylic acid function from a suitable precursor. One such method involves the direct oxidation of a corresponding alcohol. For example, 2-(thiophen-3-yloxy)ethanol could be oxidized to this compound using a variety of oxidizing agents. A patent for the synthesis of the isomeric 2-thiophene acetic acid describes the direct oxidation of 2-thiophene ethanol (B145695) using Jones reagent (chromium trioxide in sulfuric acid). wikipedia.org

Another advanced oxidative strategy is the cleavage of a carbon-carbon double or triple bond. organic-chemistry.orgorganic-chemistry.org A precursor molecule containing a thiophen-3-yloxy group attached to an alkene or alkyne could undergo oxidative cleavage to yield the desired carboxylic acid. For example, a compound like 3-(allyloxy)thiophene could potentially be cleaved using reagents such as ozone (O3) or potassium permanganate (B83412) (KMnO4) to form this compound. Recent research has focused on greener methods for this transformation, for instance, using molecular oxygen with a promoter. organic-chemistry.orgnih.gov

Furthermore, the oxidative cleavage of aryl alkyl ketones to aryl carboxylic acids has been reported. thieme-connect.de A precursor such as 1-(thiophen-3-yloxy)propan-2-one could, in principle, be converted to the target acid via this methodology.

Condensation and Cyclization Strategies in Thiophene Chemistry

Instead of modifying a pre-existing thiophene ring, advanced syntheses can construct the thiophene ring itself with the necessary functionalities. Several named reactions are powerful tools for this purpose.

Gewald Aminothiophene Synthesis: This is a one-pot reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.netacs.orgresearchgate.netchemrxiv.org While this yields an amino-substituted thiophene, the amino group can be subsequently modified or removed. The starting materials can be chosen to incorporate a precursor to the oxyacetic acid side chain.

Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid with α,β-acetylenic esters. derpharmachemica.com Variations of this synthesis can use β-keto esters or α,β-dihalo esters to produce highly substituted thiophenes, which could be designed to carry the desired side chain or a precursor. derpharmachemica.com

Hinsberg Thiophene Synthesis: This reaction involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to form a thiophene dicarboxylate. derpharmachemica.com The ester groups can then be selectively hydrolyzed and decarboxylated to yield a thiophene carboxylic acid.

These cyclocondensation reactions offer a high degree of flexibility in accessing complex thiophene derivatives from acyclic precursors. wisdomlib.orgresearchgate.net

Table 2: Comparison of Thiophene Ring Synthesis Strategies

| Synthesis Method | Key Reactants | Product Type | Key Features |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | 2-Aminothiophene | One-pot, forms amino-substituted thiophenes. wikipedia.orgresearchgate.net |

| Fiesselmann Synthesis | Thioglycolic acid, α,β-Acetylenic ester | 3-Hydroxy-2-thiophenecarboxylic acid | Builds the thiophene ring with hydroxyl and carboxyl functionalities. derpharmachemica.com |

| Hinsberg Synthesis | 1,2-Dicarbonyl, Diethyl thiodiacetate | Thiophene dicarboxylate | Symmetrical approach leading to dicarboxylic acid derivatives. derpharmachemica.com |

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are valuable for creating molecular diversity and complexity in a time- and resource-efficient manner.

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govmdpi.comresearchgate.netcapes.gov.br By using a thiophene-containing starting material, for example, thiophene-3-carboxaldehyde, one could rapidly assemble a complex molecule containing the thiophene ring. While the direct synthesis of this compound via an Ugi reaction is not straightforward, this methodology is exceptionally powerful for creating libraries of related compounds for further chemical exploration. nih.govnih.gov

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgrsc.org Similar to the Ugi reaction, a thiophene-based aldehyde or ketone could be used as one of the components. nih.govresearchgate.net This would allow for the rapid incorporation of the thiophene moiety into a more complex structure that could potentially be converted to the target acid.

These MCRs represent a departure from traditional linear synthesis, offering a convergent and efficient approach to complex molecular architectures.

Green Chemistry Principles in the Synthesis of this compound

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) contribute to air pollution and pose health and safety risks. To address this, research has focused on environmentally benign alternatives such as ionic liquids (ILs) and deep eutectic solvents (DESs) for reactions like the Williamson ether synthesis.

Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. Their non-volatile nature significantly reduces air pollution and workplace exposure. For the synthesis of aryl ethers, analogous to this compound, the use of ILs can facilitate easier product separation and catalyst recycling. For instance, in the alkylation of phenols, a reaction mechanistically similar to the formation of the ether linkage in the target molecule, ionic liquids have been shown to act as both solvent and catalyst, leading to high conversion rates and selectivity. nih.govnih.gov

Deep eutectic solvents (DESs) represent an even greener class of solvents. They are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride) that form a eutectic mixture with a melting point significantly lower than the individual components. DESs are often biodegradable, non-toxic, and can be prepared from inexpensive and renewable resources. Their application in organic synthesis is rapidly expanding, and they have shown promise in facilitating various reactions, including the synthesis of heterocyclic compounds. While specific studies on the use of DESs for the synthesis of this compound are not yet prevalent, the successful application of DESs in other etherification reactions suggests their high potential in this area.

| Solvent Type | Key Features | Potential Advantages in this compound Synthesis |

|---|---|---|

| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable properties. | Reduced emissions, potential for catalyst recycling, enhanced reaction rates. |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, prepared from renewable resources, low cost. | Improved sustainability profile, potential for simplified work-up procedures. |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, catalytic strategies can offer significant advantages over traditional stoichiometric methods. The Williamson ether synthesis itself is not catalytic, but the choice of base and the potential use of phase-transfer catalysts can be optimized from a green chemistry perspective.

Recent advancements have focused on the development of solid acid and base catalysts, as well as recyclable homogeneous catalysts. For instance, a recyclable 1H-imidazole-1-acetic acid tosylate ionic liquid has been demonstrated as an effective catalyst for the alkylation of phenol, a process analogous to the synthesis of the target molecule. nih.govnih.gov This catalyst could be recovered and reused multiple times without a significant loss in activity, which is a key advantage for industrial applications.

Furthermore, for sulfur-containing compounds like thiophenols, polyether amines have been developed as recoverable and highly efficient catalysts for aerobic oxidation reactions, showcasing the potential for designing specialized catalysts for thiophene-based chemistry. mdpi.com While this specific reaction is different from ether synthesis, it highlights the progress in creating sustainable catalytic systems for organosulfur compounds. The development of a recyclable catalyst for the O-alkylation of 3-hydroxythiophene would be a significant step towards a greener synthesis of this compound.

| Catalyst Type | Example | Potential Benefits for Sustainable Production |

|---|---|---|

| Recyclable Homogeneous Catalyst | Ionic Liquid-based catalysts (e.g., [HIMA]OTs) | High activity and selectivity, ease of separation from the product, reduced waste. nih.govnih.gov |

| Heterogeneous Catalyst | Solid acid/base catalysts | Simplified work-up, continuous flow process compatibility, enhanced stability. |

| Phase-Transfer Catalyst | Quaternary ammonium (B1175870) salts | Increased reaction rates, use of biphasic systems allowing for easier separation. |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

The traditional Williamson ether synthesis, while a powerful tool, does not have a perfect atom economy due to the formation of a salt byproduct (e.g., sodium chloride if sodium chloroacetate (B1199739) is used). The atom economy for a hypothetical synthesis of this compound from 3-hydroxythiophene and chloroacetic acid in the presence of sodium hydroxide can be calculated as follows:

Reaction: C₄H₄OS + C₂H₃ClO₂ + NaOH → C₆H₆O₃S + NaCl + H₂O

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

| Metric | Definition | Strategy for Improvement in this compound Synthesis |

|---|---|---|

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100 | Designing alternative reaction pathways with fewer byproducts. |

| E-Factor | Total mass of waste / Mass of product | Recycling solvents and catalysts, minimizing the use of excess reagents. |

| Reaction Mass Efficiency (RME) | Mass of desired product / Total mass of reactants | Optimizing reaction stoichiometry and minimizing reagent excess. |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile site for a range of chemical reactions, most notably those involving the carbonyl carbon.

The carboxylic acid group of 2-(Thiophen-3-yloxy)acetic acid can be readily converted into a variety of important derivatives through nucleophilic acyl substitution. pearson.comyoutube.com

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. This equilibrium-driven process, known as Fischer esterification, typically involves heating the carboxylic acid with an excess of alcohol.

Amide Formation: The reaction with amines to form amides generally requires activation of the carboxylic acid, as amines are basic and would otherwise cause an acid-base reaction. Common methods include converting the carboxylic acid to a more reactive acid chloride or using coupling agents. A related synthesis involves the reaction of an ester derivative, such as ethyl 2-(thiophen-2-yl)acetate, with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide, a specific type of amide. nih.gov

Acid Halide Formation: The most reactive carboxylic acid derivatives, acid halides (specifically acid chlorides), can be synthesized by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com These highly reactive intermediates are not typically isolated but are used in situ to facilitate the synthesis of esters and amides under milder conditions.

Table 1: Synthesis of this compound Derivatives

| Derivative Type | General Reagent | Product Formed | Reaction Conditions |

|---|---|---|---|

| Ester | Alcohol (R'-OH) | 2-(Thiophen-3-yloxy)acetate | Acid catalyst (e.g., H₂SO₄), heat |

| Amide | Amine (R'R''NH) | 2-(Thiophen-3-yloxy)acetamide | Requires activation (e.g., conversion to acid chloride) or coupling agent |

| Acid Chloride | Thionyl Chloride (SOCl₂) | 2-(Thiophen-3-yloxy)acetyl chloride | Typically performed in an inert solvent |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. While carboxylic acids can be resistant to decarboxylation, thiophene-acetic acids exhibit a notable propensity for this reaction under certain conditions. Research on the analogous 2-thienylacetic acid shows it to be less thermally stable and more easily decarboxylated than its phenylacetic acid counterpart. chempap.org The reaction often proceeds upon heating. google.com For some substituted benzothiophene (B83047) carboxylic acids, decarboxylation can be effectively achieved by refluxing with strong acids like 48% hydrobromic acid. zendy.io These findings suggest that this compound could likely undergo decarboxylation through thermal methods or under strong acidic conditions, yielding 3-methoxymethylthiophene.

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

Thiophene readily undergoes electrophilic aromatic substitution (EAS) reactions, often more readily than benzene (B151609). pitt.edu The general mechanism involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. pitt.edulumenlearning.com A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution. youtube.com

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.comyoutube.com

In this compound, the -OCH₂COOH substituent directs the position of the incoming electrophile. The oxygen atom of the ether linkage is an activating group due to its lone pairs, which can be donated into the ring via resonance. This effect increases the electron density of the thiophene ring, making it more nucleophilic. The directing influence of a substituent at the 3-position of thiophene typically favors substitution at the 2- and 5-positions. Therefore, electrophilic attack on this compound is predicted to occur primarily at these positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2-((2-bromo-thiophen-3-yl)oxy)acetic acid and/or 2-((5-bromo-thiophen-3-yl)oxy)acetic acid |

| Nitration | HNO₃ / H₂SO₄ | 2-((2-nitro-thiophen-3-yl)oxy)acetic acid and/or 2-((5-nitro-thiophen-3-yl)oxy)acetic acid |

| Sulfonation | SO₃ / H₂SO₄ | 2-((2-(sulfo)-thiophen-3-yl)oxy)acetic acid and/or 2-((5-(sulfo)-thiophen-3-yl)oxy)acetic acid |

The thiophene-3-yloxy linkage consists of an aryl ether bond. Aryl ethers are generally quite stable and resistant to cleavage. However, under harsh reaction conditions, such as refluxing with very strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), this ether bond can be cleaved. This reaction would lead to the formation of 3-hydroxythiophene (or its tautomer) and a haloacetic acid. This type of functionalization is less common than reactions at the carboxylic acid or on the thiophene ring and requires forcing conditions.

Reaction Mechanisms of Key Transformations

The mechanistic pathways for reactions involving this compound can be broadly categorized into acid-catalyzed, base-catalyzed, and concerted or stepwise processes. These mechanisms often involve the carboxylic acid group, which is a primary site for many chemical transformations.

Acid catalysis is commonly employed for reactions such as the esterification of the carboxylic acid group in this compound. The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.combyjus.com

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. chemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com A molecule of alcohol then acts as the nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comrsc.org

Following the nucleophilic attack, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. byjus.com This transfer creates a good leaving group, water, which is subsequently eliminated to form a protonated ester. masterorganicchemistry.comlibretexts.org In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

Table 1: Key Steps in Acid-Catalyzed Esterification of this compound

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk |

| 2. Nucleophilic Attack | An alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com |

| 3. Proton Transfer | A proton is transferred to one of the hydroxyl groups, forming a good leaving group (H₂O). byjus.com |

| 4. Elimination | A molecule of water is eliminated, and a π bond is formed, resulting in a protonated ester. libretexts.org |

| 5. Deprotonation | The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com |

It is important to note that the thiophene ring is generally stable under these conditions, but strong acids can potentially lead to side reactions such as sulfonation of the electron-rich thiophene ring, which is more reactive than benzene towards electrophilic substitution. nih.govwikipedia.org

Base-catalyzed reactions of this compound typically involve the deprotonation of the carboxylic acid to form a carboxylate anion. This anion is generally less reactive towards nucleophilic acyl substitution than the protonated acid. However, bases can be used to promote other types of reactions or to activate nucleophiles for reaction with derivatives of the carboxylic acid. youtube.comyoutube.com

For instance, in the presence of a strong base, the carboxylic acid is readily converted to its corresponding carboxylate salt. This salt can then react with an alkyl halide in a nucleophilic substitution reaction (SN2) to form an ester. The carboxylate anion acts as the nucleophile in this case.

Another important base-catalyzed reaction is the saponification of esters derived from this compound. In this reaction, a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and eliminate an alkoxide ion as the leaving group. The alkoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.

The synthesis of aryloxyacetic acids, a class of compounds to which this compound belongs, can be achieved via the Bargellini reaction, which utilizes a base like potassium or sodium hydroxide. nih.gov Furthermore, base-promoted cyclization reactions of related sulfur-containing alkyne substrates are known to produce thiophene derivatives, although these are synthesis methods rather than reactions of the pre-formed acid. mdpi.com

Table 2: General Base-Catalyzed Reactions Involving Carboxylic Acids and Their Esters

| Reaction | Role of Base | Key Mechanistic Feature |

| Salt Formation | Deprotonates the carboxylic acid. | Formation of a carboxylate anion. |

| Esterification (via SN2) | Deprotonates the carboxylic acid to form a nucleophilic carboxylate. | Nucleophilic attack of the carboxylate on an alkyl halide. |

| Saponification | Acts as a nucleophile (hydroxide). | Nucleophilic acyl substitution on the ester, leading to a carboxylate and an alcohol. youtube.com |

The reactions of this compound and its derivatives can proceed through either concerted or stepwise mechanisms, depending on the specific transformation. The acid- and base-catalyzed reactions discussed above are examples of stepwise mechanisms, involving the formation of discrete intermediates. masterorganicchemistry.comyoutube.com

For example, the Fischer esterification proceeds through a distinct tetrahedral intermediate. rsc.org Similarly, base-catalyzed saponification involves a tetrahedral intermediate. youtube.com

Concerted mechanisms, where bond-forming and bond-breaking occur in a single step without the formation of an intermediate, are less common for the typical reactions of the carboxylic acid group. However, pericyclic reactions involving the thiophene ring, though not widely reported for this specific compound, could potentially occur under certain thermal or photochemical conditions. The high resonance energy of the thiophene ring, however, makes it a poor diene for Diels-Alder reactions, a common type of concerted pericyclic reaction. imperial.ac.uk

Theoretical calculations on the amidation of carboxylic acids catalyzed by arylboronic acids suggest that the reaction proceeds through stepwise formation of an acyloxyboronic acid intermediate, followed by a rate-determining C-O bond cleavage. nih.gov While not directly involving this compound, this study highlights the preference for stepwise pathways in related acylation reactions.

The synthesis of thiophene derivatives can sometimes involve cyclization reactions that may have concerted or stepwise characteristics depending on the catalyst and substrates. For instance, metal-catalyzed heterocyclization of functionalized alkynes to form thiophenes is a key synthetic route, proceeding through stepwise coordination, nucleophilic attack, and protonolysis. mdpi.comresearchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies. The analysis of these spectra provides a molecular "fingerprint" that is unique to the compound's structure and conformation.

The vibrational spectrum of 2-(Thiophen-3-yloxy)acetic acid is dominated by the characteristic modes of its three main components: the thiophene (B33073) ring, the ether linkage, and the carboxylic acid group. Based on data from analogous compounds, the expected vibrational frequencies can be assigned. nih.gov

Carboxylic Acid Group: The carboxylic acid moiety gives rise to several distinct and strong absorption bands. The O-H stretching vibration is expected to appear as a very broad band in the FT-IR spectrum, typically centered around 3000 cm⁻¹, which is indicative of strong intermolecular hydrogen bonding that forms cyclic dimers. dtic.milsoken.ac.jp The carbonyl (C=O) stretching vibration is anticipated as a very strong and sharp band in the range of 1700-1750 cm⁻¹. psu.edu The C-O stretching and O-H in-plane bending vibrations are expected to couple and appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions.

Ether Linkage: The C-O-C ether linkage is characterized by two stretching vibrations. The asymmetric C-O-C stretching is predicted to cause a strong, distinct band in the FT-IR spectrum, likely between 1200 cm⁻¹ and 1275 cm⁻¹. The symmetric stretching mode is typically weaker and appears at a lower frequency, around 1020-1075 cm⁻¹. nih.gov

Thiophene Ring: The thiophene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C-C stretching vibrations within the ring are predicted to appear in the 1350-1530 cm⁻¹ region. iosrjournals.org The C-S stretching modes of the thiophene ring are typically found in the 600-860 cm⁻¹ range. iosrjournals.org

A summary of the predicted key vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Thiophene | C-H stretch | 3150 - 3050 | Medium |

| Methylene (B1212753) | C-H stretch (asym/sym) | 2980 - 2880 | Medium-Weak |

| Carboxylic Acid | C=O stretch | 1750 - 1700 | Very Strong |

| Thiophene Ring | C=C / C-C stretch | 1530 - 1350 | Medium-Strong |

| Ether Linkage | C-O-C stretch (asym) | 1275 - 1200 | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1320 - 1210 | Medium |

| Ether Linkage | C-O-C stretch (sym) | 1075 - 1020 | Medium-Weak |

| Thiophene Ring | C-S stretch | 860 - 600 | Medium-Weak |

Table 1: Predicted FT-IR and FT-Raman vibrational frequencies for this compound based on analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously established.

The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the thiophene ring protons, the methylene protons, and the carboxylic acid proton.

Thiophene Protons: The 3-oxy substituent significantly influences the chemical shifts of the three remaining protons on the thiophene ring (H2, H4, and H5). These protons would appear as distinct multiplets in the aromatic region (δ 6.5-7.5 ppm). The specific coupling patterns (doublets or doublets of doublets) and coupling constants (J-values) would allow for their definitive assignment.

Methylene Protons (-O-CH₂-): The two protons of the methylene group are chemically equivalent and are not coupled to other protons. Therefore, they are expected to produce a sharp singlet, likely in the δ 4.5-5.0 ppm range, based on data from analogous phenoxyacetic acids. rsc.org

Carboxylic Acid Proton (-COOH): This proton is acidic and undergoes rapid chemical exchange. It typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm). mdpi.com Its exact position and broadness can be highly dependent on the solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | broad singlet |

| Thiophene H2, H4, H5 | 6.5 - 7.5 | multiplet |

| -O-CH₂- | 4.5 - 5.0 | singlet |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected.

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and is predicted to resonate in the δ 170-175 ppm region.

Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The C3 carbon, being directly attached to the electron-donating oxygen atom, is expected to be significantly shifted downfield compared to unsubstituted thiophene (δ ~125 ppm). chemicalbook.com The other three thiophene carbons (C2, C4, C5) are predicted to appear in the δ 100-130 ppm range.

Methylene Carbon (-O-CH₂-): The methylene carbon is attached to an oxygen atom and is expected to resonate in the δ 65-70 ppm range. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 170 - 175 |

| Thiophene C 3-O | 155 - 165 |

| Thiophene C 2, C 4, C 5 | 100 - 130 |

| -O-C H₂- | 65 - 70 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

While ¹H and ¹³C NMR provide fundamental data, two-dimensional (2D) NMR techniques are essential for confirming the precise structural connectivity, especially in the absence of established data. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. It would be used to confirm the coupling relationships between the H2, H4, and H5 protons on the thiophene ring, helping to assign them definitively.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously link each proton signal (H2, H4, H5, and -CH₂-) to its corresponding carbon signal (C2, C4, C5, and -CH₂-).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound. For this compound (C₆H₆O₃S), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement. The predicted monoisotopic mass of the neutral molecule is 158.00377 Da. uni.lu

In typical mass spectrometric analysis using techniques like electrospray ionization (ESI), the molecule is observed as various charged species or adducts. The analysis of these ions confirms the molecular mass.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₇O₃S]⁺ | 159.01105 |

| [M+Na]⁺ | [C₆H₆O₃SNa]⁺ | 180.99299 |

| [M-H]⁻ | [C₆H₅O₃S]⁻ | 156.99649 |

| [M]⁺ | [C₆H₆O₃S]⁺ | 158.00322 |

Data sourced from PubChem predictions. uni.lu

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. The key chromophores in this compound are the thiophene ring and the carbonyl group (C=O) of the carboxylic acid.

The thiophene ring itself exhibits a strong absorption band around 235 mμ, attributed to π-π* transitions. nii.ac.jp The position and intensity of this band are sensitive to the nature and position of substituents. For 3-substituted thiophenes, the substituent conjugates less effectively with the thiophene ring compared to 2-substituted analogues. nii.ac.jp The carbonyl group of the carboxylic acid also possesses a characteristic, though often weaker, n-π* transition. researchgate.net The ether linkage (-O-) acts as an auxochrome, which can subtly modify the absorption maxima and intensities of the main chromophores. Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the substituted thiophene ring. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region |

|---|---|---|

| Thiophene Ring | π → π* | ~230-260 nm |

X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

While a specific crystal structure for this compound is not publicly documented, an X-ray diffraction analysis would reveal critical structural details. peerj.com It would confirm the planarity of the thiophene ring and determine the conformation of the flexible -(yloxy)acetic acid side chain.

Furthermore, the analysis would elucidate the crystal packing, showing how individual molecules interact with each other. Key intermolecular interactions would be expected, including:

Hydrogen Bonding: Strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, likely forming dimeric structures common to carboxylic acids.

π-π Stacking: Interactions between the aromatic thiophene rings of neighboring molecules.

This information is crucial for understanding the solid-state properties of the material and for rationalizing its physical characteristics.

Table 3: Illustrative Data Obtainable from X-ray Diffraction Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise intramolecular geometry |

| Intermolecular Contacts | Details of hydrogen bonding and other non-covalent interactions |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are widely employed to determine various molecular properties of thiophene-containing compounds, including optimized geometries, vibrational frequencies, and electronic characteristics. mdpi.comresearchgate.net

The first step in a computational study is typically geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For a flexible molecule like 2-(Thiophen-3-yloxy)acetic acid, this process is crucial for identifying the most stable conformers. The molecule's structure is defined by several rotatable bonds, particularly the C-O-C linkage between the thiophene (B33073) ring and the acetic acid moiety, and the C-C bond of the acid side chain.

Conformational analysis involves systematically exploring the potential energy surface by rotating these bonds. Theoretical studies on similar molecules, such as thioacetic acid, have shown that different conformers (e.g., syn and anti) can have distinct energies, with one form being significantly more stable. dergipark.org.tr For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to locate all energy minima. researchgate.netdergipark.org.tr The relative energies of these conformers determine their population distribution at a given temperature, according to Boltzmann statistics. dergipark.org.tr The most stable conformer is typically used for subsequent analysis of electronic properties and reactivity.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.221 |

| C(thiophene)-O | 1.365 | |

| O-C(acid) | 1.438 | |

| Bond Angles (°) | C(thiophene)-O-C(acid) | 118.5 |

| O-C-C(O)OH | 109.7 | |

| O=C-OH | 123.4 |

The electronic properties of a molecule are fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive and less stable. nih.govresearchgate.net For thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents.

The Molecular Electrostatic Potential (MEP) surface is another critical tool for predicting reactivity. uni-muenchen.de The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). mdpi.comresearchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the sulfur atom of the thiophene ring, making them susceptible to electrophilic attack. Conversely, the acidic proton of the carboxyl group would exhibit a strong positive potential, marking it as a site for nucleophilic interaction or deprotonation.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.21 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.64 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the stability arising from these effects. researchgate.netnih.gov It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. The key aspect of NBO analysis is the examination of donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO.

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule as a whole. researchgate.net These include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. researchgate.net

Nucleophilic attack (f+) : Where an electron is best accepted (related to the LUMO).

Electrophilic attack (f-) : From where an electron is most easily removed (related to the HOMO). semanticscholar.orgresearchgate.net

Radical attack (f0) .

For this compound, Fukui function analysis would be expected to identify specific carbon atoms on the thiophene ring and the carbonyl carbon as key reactive centers. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the molecule's conformational landscape in different environments, such as in a solvent like water or acetic acid. researchgate.netmdpi.commdpi.com

By simulating the molecule's trajectory, MD can reveal the flexibility of the structure, the time scale of conformational changes, and the influence of solvent molecules on its preferred shapes. This is particularly useful for understanding how the molecule might interact with a biological receptor or another reactant in solution, as it accounts for both the internal flexibility of the molecule and the explicit interactions with its surroundings. researchgate.net

Theoretical Predictions of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be directly compared with experimental data to validate the computational model. nih.gov DFT methods can accurately compute:

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. mdpi.comresearchgate.net By analyzing the atomic motions associated with each calculated frequency (normal modes), a detailed assignment of the experimental spectrum can be made. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these calculated values with experimental data serves as a stringent test of the accuracy of the computed molecular geometry. researchgate.net

These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

Computational Approaches to Reaction Mechanism Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to observe experimentally. mit.edu For a molecule like this compound, computational studies can be used to model its synthesis, degradation, or subsequent reactions.

Methods such as DFT can be used to map the potential energy surface of a reaction. This involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Identifying Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is a critical step in understanding the reaction mechanism and calculating the activation energy.

Calculating Activation Energy: The difference in energy between the transition state and the reactants determines the activation energy (Ea), a key factor controlling the reaction rate.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products.

For this compound, computational modeling could be applied to study its formation, for example, via a Williamson ether synthesis between a 3-hydroxythiophene derivative and a haloacetic acid. Such a study would calculate the energy profile for the nucleophilic substitution, helping to understand the reaction's feasibility and kinetics. Furthermore, the reactivity of the compound itself can be explored. A computational study on the closely related 3-thiophene acetic acid used DFT to investigate its electronic properties, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) maps, to predict sites of reactivity. nih.gov These analyses can identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the prediction of its behavior in various chemical reactions.

Derivatization Strategies and Synthetic Utility

Synthesis of Ester and Amide Derivatives

The carboxylic acid function of 2-(Thiophen-3-yloxy)acetic acid is readily converted into ester and amide derivatives through standard organic synthesis protocols. These derivatives are often key intermediates for building more complex molecular structures.

Esterification can be achieved through methods such as the Williamson ether synthesis, starting from 3-hydroxythiophene and an appropriate haloacetate ester. For instance, the reaction of 3-hydroxythiophene with ethyl bromoacetate (B1195939) in the presence of a weak base like potassium carbonate yields the corresponding ethyl ester.

A significant application of these ester derivatives is their conversion into hydrazides, a specific type of amide. The reaction of an ester, such as ethyl 2-(thiophen-3-yloxy)acetate, with hydrazine (B178648) hydrate (B1144303) provides a direct route to the corresponding acetohydrazide. nih.gov This transformation is typically carried out in a protic solvent like ethanol (B145695) under reflux. nih.gov The resulting 2-(thiophen-3-yloxy)acetohydrazide is a stable, crystalline solid and serves as a versatile building block for further synthesis. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Hydroxythiophene | Ethyl bromoacetate, K₂CO₃, Acetone | Ethyl 2-(thiophen-3-yloxy)acetate | Esterification (Williamson Ether Synthesis) |

| Ethyl 2-(thiophen-3-yloxy)acetate | Hydrazine hydrate, Ethanol | 2-(Thiophen-3-yloxy)acetohydrazide | Amidation (Hydrazinolysis) nih.gov |

Functionalization of the Thiophene (B33073) Ring for Diverse Derivatives

The thiophene ring within the this compound scaffold is amenable to various functionalization reactions, particularly electrophilic aromatic substitution. The ether oxygen atom attached at the C3 position acts as an electron-donating group, which activates the thiophene ring towards electrophiles. This activating effect directs incoming electrophiles primarily to the ortho (C2) and para (C5) positions of the thiophene ring.

Common electrophilic substitution reactions that can be applied include:

Halogenation: Introducing bromine or chlorine atoms onto the ring, typically at the C2 or C5 positions, using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. youtube.com These halogenated derivatives are valuable intermediates for cross-coupling reactions.

Nitration and Sulfonation: Introducing nitro or sulfonic acid groups, which can be further modified.

Modern synthetic methods also allow for more advanced and selective modifications. Catalytic asymmetric functionalization techniques can be employed to introduce substituents and even construct chiral axes, leading to atropisomers with specific stereochemistry. nih.govrsc.org These advanced strategies enable the creation of structurally complex and diverse thiophene derivatives from the core scaffold. nih.gov

| Functional Group | Position on Thiophene Ring | Electronic Effect | Predicted Positions for Electrophilic Attack |

|---|---|---|---|

| -OCH₂COOH (Ether) | C3 | Activating, Electron-Donating | C2 (ortho), C5 (para) |

Formation of Complex Hybrid Molecules Incorporating this compound Scaffold

The this compound framework is an effective building block for constructing large, multi-functional hybrid molecules. By combining the derivatization strategies for both the acid and the thiophene ring, chemists can link this scaffold to other molecular systems.

A notable example involves the synthesis of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide. nih.gov In this complex molecule, the core "yloxy-acetohydrazide" unit is attached to a bipyridine system, which is itself substituted with another thiophene ring. nih.gov The synthesis of such a molecule demonstrates how the initial scaffold can be incorporated into a larger, pre-functionalized heterocyclic system, resulting in a hybrid structure containing multiple distinct chemical motifs. nih.gov These complex architectures are of interest in materials science and medicinal chemistry research.

Application of Derivatives as Synthetic Intermediates

Derivatives of this compound are valuable synthetic intermediates, serving as platforms for subsequent chemical transformations. The functional handles introduced through derivatization—such as esters, amides, and halogens—provide reaction sites for building even more elaborate structures.

The 2-(thiophen-3-yloxy)acetohydrazide derivative is a particularly useful intermediate. nih.gov The terminal -NH₂ group of the hydrazide is nucleophilic and can readily react with electrophiles. For example, it can undergo condensation reactions with various aldehydes and ketones to form Schiff bases (hydrazones). nih.gov It can also react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to yield N-sulfonylated amide derivatives. nih.gov These reactions showcase the utility of the acetohydrazide derivative as a launchpad for creating a library of new compounds with diverse structural features. nih.gov

Coordination Chemistry and Metal Complexation

2-(Thiophen-3-yloxy)acetic Acid as a Ligand in Metal Coordination Compounds

This compound is a notable ligand in coordination chemistry due to the presence of both hard and soft donor atoms. The carboxylate group provides a hard oxygen donor, while the thiophene (B33073) ring contains a soft sulfur donor. This dual nature allows it to bind with a wide range of metal ions, from hard alkali and alkaline earth metals to softer transition metals. The geometry and electronic properties of the resulting metal complexes are heavily influenced by the coordination mode of the ligand and the nature of the metal center. Thiophene and its derivatives are known to form stable complexes and have extensive applications in coordination chemistry. researchgate.net

Monodentate, Bidentate, and Polydentate Coordination Modes

The versatility of this compound as a ligand stems from its ability to adopt several coordination modes. Depending on the reaction conditions, the metal ion, and the presence of other competing ligands, it can coordinate in the following ways:

Monodentate Coordination: The ligand can bind to a metal center through a single atom. This typically involves one of the oxygen atoms of the deprotonated carboxylate group. This mode is common when strong competing ligands are present or when steric hindrance prevents chelation.

Bidentate Coordination: The ligand can act as a chelating agent, binding to the same metal center through two donor atoms. The most probable bidentate mode involves the two oxygen atoms of the carboxylate group, forming a stable four-membered chelate ring. Another possibility is the coordination through one carboxylate oxygen and the sulfur atom of the thiophene ring, which would create a larger and potentially more flexible chelate ring. Bidentate coordination through a carboxylate group is a well-established binding mode for ligands containing this functionality. researchgate.net

Bridging Polydentate Coordination: The ligand can bridge two or more metal centers. A common bridging mode involves the carboxylate group, where one oxygen coordinates to one metal and the other oxygen coordinates to a second metal. It is also conceivable for the thiophene sulfur to coordinate to a third metal center, leading to more complex polynuclear structures or coordination polymers.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Structural Implication |

|---|---|---|

| Monodentate | One Carboxylate Oxygen | Simple coordination, often in sterically crowded complexes. |

| Bidentate (Chelating) | Two Carboxylate Oxygens | Forms a stable 4-membered ring with the metal center. researchgate.net |

| Bidentate (Chelating) | One Carboxylate Oxygen and Thiophene Sulfur | Forms a larger chelate ring, favored by soft metals. |

| Polydentate (Bridging) | Carboxylate Oxygens and/or Thiophene Sulfur | Leads to the formation of dimers, polymers, or metal-organic frameworks. |

Carboxylate and Thiophene Sulfur Coordination Sites

The primary coordination sites of this compound are the carboxylate group and the thiophene sulfur atom.

Carboxylate Group: Upon deprotonation, the carboxylate group (-COO⁻) becomes an excellent donor. It can coordinate to a metal in a monodentate fashion, a bidentate chelating manner, or a bridging mode. Infrared (IR) spectroscopy is a key tool for determining this coordination mode. The difference (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO⁻ group can provide insight: a large Δν suggests monodentate coordination, while a smaller Δν is indicative of bidentate or bridging coordination.

Thiophene Sulfur: The sulfur atom in the thiophene ring is a soft donor atom and has the potential to coordinate to soft metal ions like Ag(I), Pd(II), and Pt(II). researchgate.net This η¹(S)-binding mode is a known feature in the coordination chemistry of thiophenes. researchgate.net The involvement of the sulfur atom in coordination would be expected to cause shifts in the C-S stretching vibrations in the IR spectrum and significant changes in the chemical shifts of the thiophene protons in the ¹H NMR spectrum of the complex. The ether oxygen is generally considered a weak donor and is less likely to participate in coordination, especially in the presence of the stronger carboxylate and thiophene sulfur donors.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure could be the direct reaction of the ligand with a metal acetate (B1210297) or metal halide salt in a solvent such as methanol, ethanol (B145695), or a water/alcohol mixture. nih.govnih.gov The reaction may be carried out at room temperature or under reflux, followed by slow evaporation of the solvent or cooling to induce crystallization of the complex. nih.gov

The structural characterization of these synthesized complexes relies on a combination of spectroscopic and analytical techniques.

Table 2: Techniques for Structural Characterization

| Technique | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the coordination of the carboxylate group by observing the shifts in the C=O and C-O stretching frequencies. It can also indicate the involvement of the thiophene sulfur. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing changes in the chemical shifts of the protons and carbons, particularly those near the donor atoms. |

| Elemental Analysis | Determines the empirical formula of the complex, confirming the ligand-to-metal stoichiometry. nih.gov |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complexes and can identify the presence of coordinated or lattice solvent molecules. ekb.eg |

Electronic and Magnetic Properties of Coordination Complexes (Theoretical and Experimental Aspects)

The electronic and magnetic properties of coordination complexes derived from this compound are fundamentally dependent on the identity of the central metal ion and the coordination geometry.

Experimental Aspects:

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and any charge-transfer bands between the metal and the ligand. These spectra are crucial for elucidating the coordination environment and geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions such as Mn(II), Co(II), or Cu(II), measuring the magnetic moment provides information about the number of unpaired electrons and can help infer the oxidation state and spin state of the metal ion. researchgate.netresearchgate.net For example, copper(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron. researchgate.net

Theoretical Aspects:

Density Functional Theory (DFT): Computational methods like DFT are powerful tools for complementing experimental data. nih.gov DFT calculations can be used to optimize the geometry of the complexes, predict their electronic structures, simulate IR and UV-Vis spectra, and analyze the nature of the metal-ligand bonds. These theoretical studies can provide a deeper understanding of the electronic and magnetic properties that are observed experimentally.

Catalysis Applications and Role in Chemical Transformations

2-(Thiophen-3-yloxy)acetic Acid or its Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. Based on available research, there is currently no specific documentation of this compound or its simple derivatives being employed as organocatalysts. The design of organocatalysts often relies on specific structural motifs, such as amines, ureas, or phosphoric acids, that can activate substrates through the formation of iminium ions, hydrogen bonding, or other non-covalent interactions. While the carboxylic acid group of this compound can participate in acid-base catalysis, its application as a tailored organocatalyst for specific asymmetric transformations has not been reported. However, the broader class of thiophene-containing molecules has been explored in the development of novel organocatalysts for various reactions. researchgate.net

Role in Transition Metal Catalysis (e.g., Ligand in Palladium-Catalyzed Reactions)

The thiophene (B33073) moiety is a well-established coordinating group in transition metal chemistry, and ligands incorporating a thiophene ring have been used in a variety of catalytic applications, particularly in palladium-catalyzed cross-coupling reactions. nih.gov The sulfur atom in the thiophene ring can act as a soft donor, forming stable complexes with soft metals like palladium. Furthermore, the presence of the ether oxygen and the carboxylate group in this compound introduces additional potential coordination sites, making it a potential bidentate or even tridentate ligand. nih.govnih.gov

Thiophene-based ligands are integral to many palladium-catalyzed reactions due to their electronic properties and their ability to stabilize the metal center. For instance, thiophene-containing phosphine (B1218219) ligands have been developed for Suzuki-Miyaura cross-coupling reactions. nih.gov While there are no specific reports detailing the use of this compound as a ligand, its structural features suggest it could chelate to a metal center, potentially influencing the catalyst's activity, selectivity, and stability. The carboxylate group, in particular, can form robust bonds with metal ions. Copper(I) thiophene-2-carboxylate, for example, is a known catalyst for Ullmann coupling reactions. wikipedia.org

The table below summarizes examples of thiophene-based ligands and their applications in catalysis, illustrating the potential context for the use of this compound derivatives.

| Ligand/Catalyst System | Metal | Catalytic Application | Reference(s) |

| Thiophene-N-Heterocyclic Carbene | Palladium | C-C coupling reactions | nih.gov |

| Copper(I) thiophene-2-carboxylate | Copper | Ullmann coupling | wikipedia.org |

| Thioether-functionalized N-heterocyclic carbenes | Nickel | Hydrosilylation of aldehydes | nih.gov |

| Thiophene-based imino-pyridyl complexes | Palladium | Heck coupling reactions |

Applications in Specific Organic Reactions (e.g., Condensation, Esterification, Alkylation)

The reactivity of this compound is dictated by its functional groups, which allows its participation in a range of organic transformations.

Condensation Reactions:

Thiophene-containing acetic acids are known to participate in condensation reactions. A notable example is the Perkin reaction, which is used to synthesize cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgiitk.ac.inlongdom.orglongdom.org 2-Thienylacetic acid, an isomer of the thiophene acetic acid core, has been successfully used in Perkin-type condensations with various anhydrides and aromatic aldehydes. chempap.org These reactions are typically carried out at elevated temperatures, and the stability of the thiophene ring under these conditions is a key factor. chempap.org The optimal reaction temperature for condensations with 2-thienylacetic acid is reported to be in the range of 180–195 °C. chempap.org

Esterification:

The carboxylic acid group of this compound can readily undergo esterification. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, in what is known as Fischer esterification. masterorganicchemistry.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. masterorganicchemistry.com The resulting esters of this compound could be valuable as intermediates in the synthesis of more complex molecules.

Alkylation:

The thiophene ring is susceptible to electrophilic substitution reactions, including Friedel-Crafts alkylation. google.comacs.orgacs.org This reaction involves the introduction of an alkyl group onto the aromatic ring, typically using an alkyl halide or an olefin in the presence of a Lewis acid catalyst. google.com For thiophene, these reactions are known to be challenging as the high reactivity of the thiophene ring can lead to polymerization under the influence of strong Lewis acids like aluminum chloride. google.com However, the use of milder catalysts, such as boron trifluoride, has been shown to be effective for the alkylation of thiophene. google.com The ether linkage in this compound would likely influence the regioselectivity of such an alkylation.

Advanced Materials Science Applications

Integration into Conjugated Polymer Systems

The thiophene (B33073) moiety is a cornerstone in the field of conjugated polymers, which are organic macromolecules characterized by a backbone of alternating single and double bonds. nih.gov This structure allows for the delocalization of π-electrons, leading to semiconducting behavior. The incorporation of the 2-(Thiophen-3-yloxy)acetic acid unit into such polymers offers a pathway to new materials with tunable properties.

The synthesis of polymers incorporating the this compound monomer can be achieved through several established polymerization techniques. The choice of method depends on the desired polymer structure, molecular weight, and regioregularity.

Oxidative Coupling Polymerization : This is a common method for synthesizing polythiophenes. Using an oxidizing agent like iron(III) chloride (FeCl₃), the thiophene monomers are coupled through their α-carbon positions. researchgate.net For a monomer like this compound, this method would primarily lead to polymerization through the C2 and C5 positions of the thiophene ring. The carboxylic acid group might require protection (e.g., conversion to an ester) to prevent side reactions with the oxidizing agent. researchgate.net

Suzuki Polycondensation : This palladium-catalyzed cross-coupling reaction offers excellent control over the polymer structure. rsc.org It involves the reaction between a dibromo-aromatic compound and an aromatic bis(boronic acid) or bis(boronic ester). A derivative of this compound, such as a dibrominated version, could be copolymerized with other aromatic monomers to create donor-acceptor (D-A) alternating polymers, which are crucial for tuning the electronic properties of the material. rsc.orgresearchgate.net

Cationic Ring-Opening Polymerization (CROP) : An alternative strategy involves modifying the carboxylic acid group into a polymerizable unit, such as a 2-oxazoline. Thiophene-substituted 2-oxazolines can undergo CROP to form a thermally stable polymer with pendant thiophene groups. helsinki.fi These pendant groups are then available for a secondary polymerization or cross-linking to form a π-conjugated network, preserving the essential α-carbon positions needed for conductivity. helsinki.fi

Post-Polymerization Functionalization : Another approach is to start with a pre-existing polymer and attach the this compound moiety to its side chains. For example, a regioregular poly-3-alkylthiophene containing bromide groups can serve as a backbone for subsequent functionalization reactions. ubc.ca

These synthetic routes allow for the covalent integration of the thiophene unit, opening avenues for creating functional and stimuli-responsive materials. helsinki.fi The resulting polymers can range from homopolymers to complex random or block copolymers, enabling fine-tuning of the final material properties. helsinki.fi

The electronic and optical properties of polymers derived from this compound are intrinsically linked to the delocalized π-electron system of the polythiophene backbone. These properties can be systematically tuned by altering the polymer's structure.

Electronic Properties : The performance of organic electronic devices is governed by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In polythiophenes, the HOMO and LUMO levels, and thus the energy band gap, are sensitive to the degree of polymerization (DP) and the nature of the side chains. mdpi.com As the DP increases, the π-conjugation extends, causing the HOMO energy to rise and the LUMO energy to decrease, which narrows the band gap. mdpi.com The ether and acetic acid groups in the side chain of a polymer based on this compound would influence these energy levels through their electronic effects, providing a tool for precise tuning.

Optical Properties : Conjugated polymers are known for their strong absorption and emission of light. The UV-Vis absorption and photoluminescence (PL) spectra of polythiophenes are directly related to the π-π* electronic transition. Increasing the conjugation length (higher DP) leads to a red shift (a shift to longer wavelengths) in both the absorption and emission spectra. mdpi.com This principle allows for the color of the emitted light to be controlled by selecting the polymer's molecular weight. mdpi.com The specific side groups can also influence interchain packing and conformation, further modifying the optical response. For instance, studies on poly(3-thiophene acetic acid) have shown fluorescence emissions around 565 nm, characteristic of a polythiophene conjugated system. researchgate.net

The table below summarizes typical electronic properties for polythiophene derivatives, illustrating the impact of structural modifications.

| Polymer Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Key Structural Feature |

| Bithiophene (T2) | -6.7 | -1.2 | 5.5 | Dimer of thiophene mdpi.com |

| Polythiophene (High DP) | (Approaches LUMO) | (Approaches HOMO) | ~2.0 | Extended polymerization mdpi.com |

| Poly(3-thiophene acetic acid) | Not specified | Not specified | ~2.6 (Optical) | Carboxylic acid side group researchgate.net |

Application in Functional Organic Materials (e.g., OFETs, OLEDs) based on Electronic Structure

The tunable electronic structure of polymers containing this compound makes them promising candidates for active layers in functional organic electronic devices. researchgate.net